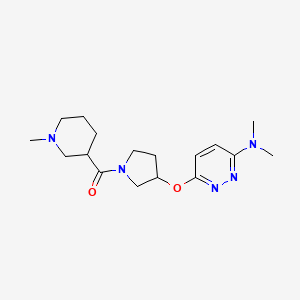

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(1-methylpiperidin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-20(2)15-6-7-16(19-18-15)24-14-8-10-22(12-14)17(23)13-5-4-9-21(3)11-13/h6-7,13-14H,4-5,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGJBMJMLQWTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone typically involves multi-step organic synthesis. One possible route includes:

Formation of the Pyridazine Ring: Starting from a suitable precursor such as 3-chloropyridazine, the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine under reflux conditions.

Attachment of the Pyrrolidine Ring: The pyridazine derivative is then reacted with a pyrrolidine derivative, possibly through an etherification reaction using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Formation of the Piperidine Ring: The final step involves the coupling of the intermediate with a piperidine derivative, which can be achieved through a reductive amination reaction using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Catalysis: Using catalysts to lower activation energies and increase reaction rates.

Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce any carbonyl groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine ring, where substituents can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium carbonate.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to alcohols or amines.

Scientific Research Applications

Structural Overview

This compound features several key structural components that contribute to its biological activity:

| Component | Description |

|---|---|

| Pyridazine | A heterocyclic compound known for various pharmacological activities. |

| Pyrrolidine | Often associated with neuroprotective effects. |

| 1-Methylpiperidine | Involved in receptor binding and modulation. |

| Dimethylamino | Enhances solubility and may influence biological interactions. |

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

- Formation of the Pyridazine Intermediate : This can be achieved through the reaction of hydrazine with suitable diketones.

- Attachment of the Pyrrolidine Ring : Involves nucleophilic substitution reactions where the pyrrolidine ring is introduced via alkylation.

- Formation of the Piperidine Derivative : Achieved through coupling reactions to form the final product.

The compound's molecular formula is with a molecular weight of 328.37 g/mol, indicating its complexity and potential for diverse interactions in biological systems .

Research indicates that derivatives of pyridazine, including this compound, exhibit promising biological activities:

- Antitumor Activity : Compounds with similar structures have shown the ability to inhibit key oncogenic pathways, making them candidates for cancer therapy .

- Neuroactive Properties : The presence of piperidine and pyrrolidine rings suggests potential neuroprotective effects, which could be explored in neurodegenerative disease models .

Scientific Research Applications

The compound has several scientific research applications:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential pharmacological activities.

- Biological Studies : The compound can be used to investigate its interactions with biological targets and assess its therapeutic potential.

- Material Science : Its unique structural features may allow it to be used in developing new materials or as an intermediate in synthesizing other valuable compounds.

Case Studies and Experimental Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

- Piperidine Derivatives : Research on piperidine-based compounds has shown significant antimicrobial properties against various pathogens, indicating a broad scope for exploring related structures .

- Antitumor Studies : Derivatives similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group may facilitate binding to these targets through hydrogen bonding or electrostatic interactions, while the pyridazine and piperidine rings provide structural stability and specificity.

Comparison with Similar Compounds

Structural Similarity and Key Differences

The compound’s structural analogs are often identified through ligand-based virtual screening (VS) methods, which rely on molecular fingerprints (e.g., MACCS, Morgan) and similarity metrics like Tanimoto or Dice coefficients . Below is a comparative analysis with notable analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Variability: The dimethylamino group in the target compound may improve solubility relative to hydrophobic tert-butyldimethylsilyloxy groups in analogs from .

Bridging Motifs: The methanone linker is conserved in kinase inhibitors (e.g., EGFR-targeting compounds in ), suggesting shared binding modes .

Methodological Considerations in Comparison

Virtual Screening : Morgan fingerprints and Tanimoto scores are critical for identifying analogs in VS workflows, but results vary depending on fingerprint type and similarity thresholds .

Analytical Characterization: Mass spectrometry (MS) and retention index matching (e.g., NIST library) are standard for confirming compound identity, though cross-reactivity in immunoassays complicates quantification .

Biological Activity

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone , often referred to as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features several key structural elements:

- Pyridazine Ring : Known for its role in various biological activities.

- Pyrrolidine Moiety : Often associated with neuroprotective effects.

- Dimethylamino Group : Enhances solubility and may influence receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is suggested that the dimethylamino group may enhance binding affinity to various biological targets, including G protein-coupled receptors (GPCRs) and kinases . The compound's structure allows it to modulate signaling pathways, potentially leading to therapeutic effects in conditions such as inflammation and neurodegeneration.

Antiviral Activity

Research indicates that compounds similar to this pyridazine derivative exhibit antiviral properties. Specifically, studies have shown that selective inhibitors targeting host kinases like AAK1 and GAK can enhance antiviral efficacy against viruses such as Dengue . The compound's ability to inhibit these kinases suggests a potential application in developing broad-spectrum antiviral therapies.

Neuroprotective Effects

The presence of the pyrrolidine ring in the compound suggests possible neuroprotective properties. Compounds featuring similar structural motifs have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Case Studies

- Inhibition of Kinases : A study demonstrated that analogs of this compound could effectively inhibit AAK1 and GAK, which are crucial in viral replication processes. The findings highlighted the importance of these kinases as therapeutic targets in viral infections .

- Pharmacological Screening : Preliminary pharmacological screenings indicated that related compounds showed significant inhibition of phosphodiesterase enzymes, which are involved in various signaling pathways related to inflammation and respiratory diseases.

Data Tables

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains dimethylamino and pyrrolidine groups | Potential antiviral and neuroprotective effects |

| 6-(Dimethylamino)pyridazine derivatives | Dimethylamino substitution on pyridazine | Antioxidant properties |

| Pyrrolidine-based inhibitors | Incorporate pyrrolidine rings | Potential neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.